molecular formula C19H14N4O2S B2908353 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide CAS No. 1021039-70-2

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide

Cat. No.: B2908353
CAS No.: 1021039-70-2
M. Wt: 362.41
InChI Key: HZNXSXPEQXZCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted phenyl-picolinamide moiety. The synthesis of such compounds typically involves amide coupling reactions, as exemplified by methods using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-9-17(24)23-16(11-26-19(23)21-12)13-5-4-6-14(10-13)22-18(25)15-7-2-3-8-20-15/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNXSXPEQXZCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

  • The target compound and 28a share the thiazolo[3,2-a]pyrimidine core, which is associated with hydrogen-bonding interactions critical for binding to biological targets .
  • In contrast, compound 11 employs a 1,2,4-thiadiazole core, which may enhance metabolic stability but reduce planarity compared to fused thiazolo-pyrimidine systems .

Fluorine atoms in 28a increase electronegativity and bioavailability, as seen in anti-fibrotic applications . Compound 11’s cyclopropoxy group likely enhances lipophilicity, aiding membrane penetration in macrofilaricidal activity .

Synthetic Routes :

  • Both the target compound and 28a are synthesized via HATU-mediated amide coupling, ensuring high yields and purity .
  • Compound 11 requires a multi-step approach involving thiourea intermediates, reflecting the complexity of thiadiazole synthesis .

Research Findings and Implications

  • Hydrogen-Bonding Patterns : The thiazolo[3,2-a]pyrimidine core in the target compound and 28a facilitates robust hydrogen-bond networks, as analyzed via graph set theory . This property is critical for crystal packing and target binding.
  • Biological Relevance : While 28a demonstrates efficacy in liver fibrosis models (IC₅₀ values in micromolar range), the target compound’s picolinamide group may offer superior selectivity for kinases or proteases, though specific activity data are pending .
  • Computational Tools : Structural validation of analogues often employs SHELX for crystallographic refinement and ORTEP-3 for graphical representation, ensuring accuracy in stereochemical assignments .

Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide is a compound within the thiazolopyrimidine family, notable for its diverse biological activities and potential therapeutic applications. This article synthesizes available research findings, highlighting the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiazolo[3,2-a]pyrimidine core. The molecular formula is C15H13N3OC_{15}H_{13}N_3O, and it exhibits properties typical of heterocyclic compounds.

The primary mechanism of action involves the compound's role as a glutamate receptor antagonist . This interaction influences glutamatergic neurotransmission, which is crucial for various neural processes including learning and memory. By modulating these pathways, the compound may have implications in treating neurological disorders.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds related to thiazolopyrimidine derivatives:

  • Antibacterial Activity : The compound exhibited potent inhibitory effects against several pathogenic bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The compound also displayed antifungal activity against various fungi, particularly those in the Candida genus. In vitro assays indicated effective growth inhibition compared to control groups .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that certain derivatives of the compound were cytotoxic to cancer cell lines while showing selectivity towards non-cancerous cells. This selectivity is critical for therapeutic applications where minimizing harm to healthy cells is essential.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazolopyrimidine derivatives for their antimicrobial efficacy. The most active derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a notable MIC value against Micrococcus luteus and Citrobacter freundii .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that the active compounds form critical interactions with target enzymes such as DNA gyrase. Binding energies comparable to established antibiotics like ciprofloxacin were recorded, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings Summary Table

Activity Type Target Organisms MIC (μM) Notes
AntibacterialPseudomonas aeruginosa0.21Potent inhibitor; significant growth inhibition
Escherichia coli0.21Comparable to standard antibiotics
AntifungalCandida speciesVariesEffective against multiple strains
CytotoxicityHaCat (human keratinocyte)ModerateSelectivity observed in cancer vs non-cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.